

# Reasons for the discontinuation of LY3202626 clinical trials

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## Compound of Interest

Compound Name: LY3202626

Cat. No.: B608741

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## Technical Support Center: LY3202626 Clinical Trials

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals regarding the clinical trials of **LY3202626**, a BACE1 inhibitor previously under development for Alzheimer's disease.

## Frequently Asked Questions (FAQs)

Q1: What was the primary reason for the discontinuation of the **LY3202626** clinical trials?

A1: The primary reason for the discontinuation of the **LY3202626** clinical trials was a lack of efficacy.<sup>[1][2][3]</sup> Specifically, the Phase II NAVIGATE-AD trial was terminated early after an interim analysis revealed a low probability of identifying a statistically significant slowing of cognitive and/or functional decline in patients with mild Alzheimer's disease dementia.<sup>[2][3]</sup> Some data also suggested a slight decline in cognition in patients who had been on the medication for the longest duration.<sup>[1]</sup>

Q2: Were there any safety concerns associated with **LY3202626**?

A2: **LY3202626** was generally well-tolerated in clinical trials.<sup>[1][2][4]</sup> No deaths or serious adverse events were considered to be related to the drug.<sup>[2][4]</sup> However, a statistically significant increase in treatment-emergent adverse events related to psychiatric disorders was

observed in patients receiving **LY3202626** compared to placebo.[2][4] In Phase I studies, the most common adverse events reported were post-lumbar puncture syndrome, discolored feces, headache, and dizziness.[5]

Q3: What was the mechanism of action for **LY3202626**?

A3: **LY3202626** is a potent, small-molecule inhibitor of the  $\beta$ -site amyloid precursor protein cleaving enzyme 1 (BACE1).[1][2][6] BACE1 is a key enzyme in the amyloid cascade, responsible for the initial cleavage of the amyloid precursor protein (APP) into fragments that ultimately lead to the production of amyloid- $\beta$  (A $\beta$ ) peptides.[1][7] The therapeutic hypothesis was that by inhibiting BACE1, **LY3202626** would reduce the production of A $\beta$ , thereby preventing the formation of amyloid plaques in the brain, which are a hallmark of Alzheimer's disease.[1][8]

Q4: Did **LY3202626** demonstrate target engagement in clinical trials?

A4: Yes, **LY3202626** demonstrated robust target engagement. Phase I clinical trials showed that the drug effectively crossed the blood-brain barrier and led to a significant, dose-dependent reduction of amyloid- $\beta$  concentrations in both plasma and cerebrospinal fluid (CSF) of healthy volunteers and Alzheimer's disease patients.[1][2][5][9] Doses tested in the Phase II study were shown to achieve 70-90% BACE inhibition.[2][4]

## Troubleshooting Guide for Experimental Discrepancies

Issue: Discrepancy between robust amyloid- $\beta$  reduction and lack of cognitive benefit.

Possible Explanations:

- **Timing of Intervention:** The amyloid cascade hypothesis suggests that A $\beta$  accumulation is an early event in Alzheimer's disease pathogenesis. It is possible that by the time patients exhibit even mild dementia, the pathological cascade has progressed to a point where simply reducing A $\beta$  production is no longer sufficient to alter the course of the disease.
- **Role of BACE1:** BACE1 has other physiological substrates besides APP.[6] Prolonged and high levels of BACE1 inhibition might interfere with the normal function of these other

substrates, potentially leading to unintended biological consequences that could offset the benefits of Aβ reduction. Some researchers have speculated that axonal organization defects could be a consequence of BACE1 over-inhibition.<sup>[2]</sup>

- Complexity of Alzheimer's Disease: The lack of clinical efficacy with BACE1 inhibitors, despite successful Aβ lowering, highlights the complex nature of Alzheimer's disease. It suggests that other pathological processes, such as tau pathology, neuroinflammation, and synaptic dysfunction, may play more significant roles in cognitive decline in the symptomatic stages of the disease.<sup>[2]</sup>

## Data Presentation

Table 1: Summary of the NAVIGATE-AD Phase II Clinical Trial

Parameter	Value
Clinical Trial Identifier	NCT02791191
Status	Terminated
Number of Participants	316 randomized
Interventions	LY3202626 (3 mg and 12 mg daily doses) or Placebo
Study Duration	52 weeks (terminated early)
Primary Outcome	Change from baseline in cerebral neurofibrillary tangle load as measured by flortaucipir PET
Key Efficacy Finding	No statistically significant difference between LY3202626 and placebo on cognitive and functional measures. <sup>[2]</sup>
Key Safety Finding	Statistically significant increase in psychiatric treatment-emergent adverse events with LY3202626 compared to placebo. <sup>[2]</sup>

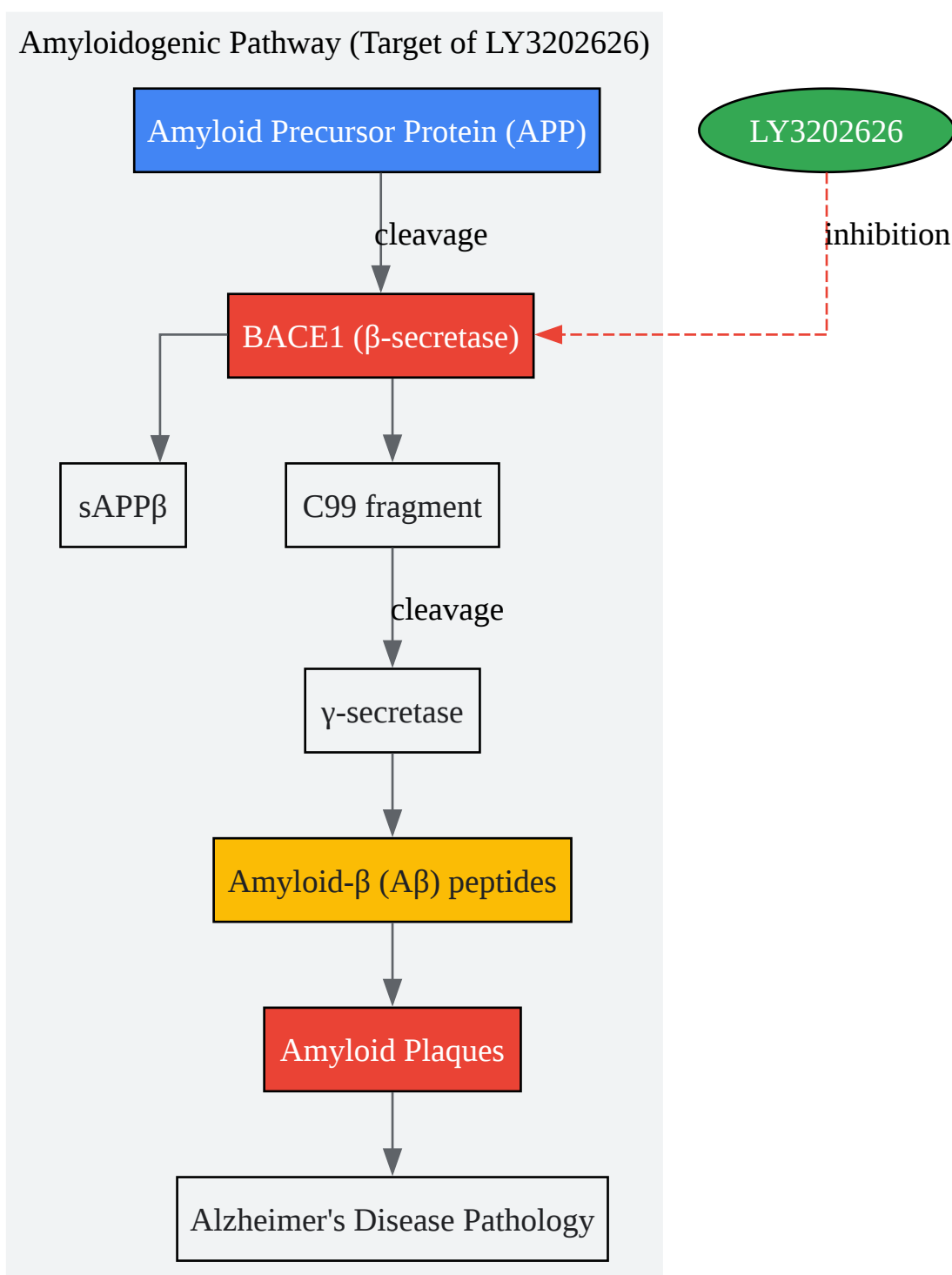
## Experimental Protocols

## Protocol: NAVIGATE-AD Phase II Clinical Trial Methodology (General Overview)

This protocol provides a general overview of the methodology employed in the NAVIGATE-AD study. For detailed procedures, please refer to the official clinical trial documentation.

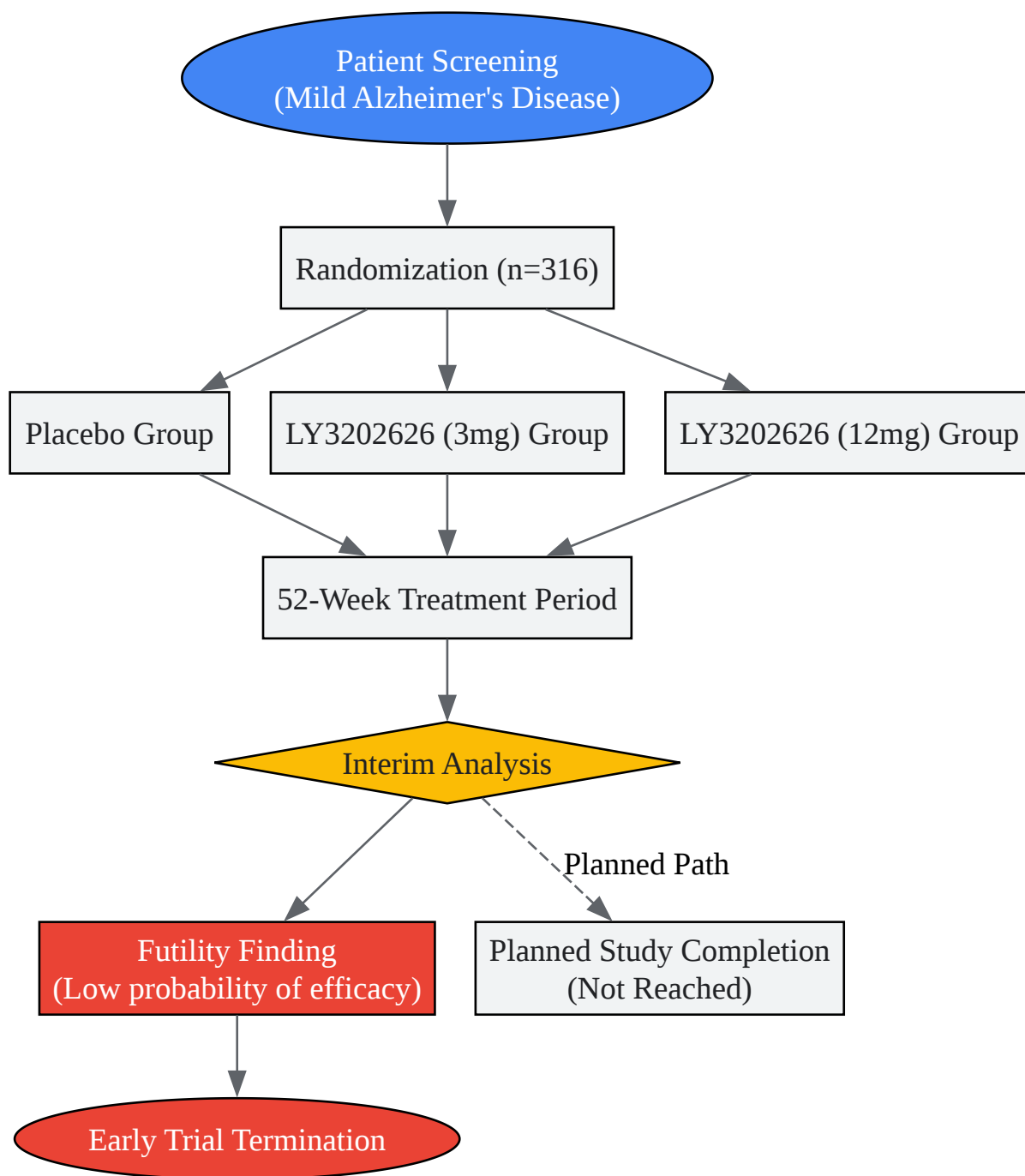
- Patient Population: Patients diagnosed with mild Alzheimer's disease dementia.
- Study Design: A multi-center, randomized, double-blind, placebo-controlled study.
- Randomization: A total of 316 patients were randomized to receive either a daily oral dose of 3 mg of **LY3202626**, 12 mg of **LY3202626**, or a placebo for 52 weeks.[2]
- Primary Outcome Measure: The primary outcome was the assessment of the change from baseline in the load of cerebral neurofibrillary tangles, which are composed of hyperphosphorylated tau protein. This was measured using flortaucipir positron emission tomography (PET) imaging.[2]
- Secondary Outcome Measures: Secondary outcomes included assessments of cognitive function and the ability to perform daily activities.[1]
- Safety and Tolerability Assessments: Standard safety monitoring was conducted throughout the trial, including the recording of adverse events, clinical laboratory tests, vital signs, electrocardiograms, and physical and neurological examinations.[2][4]
- Interim Analysis and Early Termination: The trial was terminated prematurely following a planned interim analysis. This decision was based on the conclusion that there was a low likelihood of demonstrating a statistically significant benefit of **LY3202626** in slowing functional or cognitive decline.[2]

## Visualizations



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Caption: Amyloid Precursor Protein processing pathway and the inhibitory action of LY3202626.



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## References

- 1. alzheimersnewstoday.com [alzheimersnewstoday.com]
- 2. Phase II (NAVIGATE-AD study) Results of LY3202626 Effects on Patients with Mild Alzheimer's Disease Dementia - PMC [pmc.ncbi.nlm.nih.gov]
- 3. BACE1 Inhibitors for Alzheimer's Disease: The Past, Present and Any Future? - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. content.iospress.com [content.iospress.com]
- 6. researchgate.net [researchgate.net]
- 7. BACE1: A Key Regulator in Alzheimer's Disease Progression and Current Development of its Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Prospects of  $\beta$ -Secretase Inhibitors for the Treatment of Alzheimer's Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Robust Pharmacodynamic Effect of LY3202626, a Central Nervous System Penetrant, Low Dose BACE1 Inhibitor, in Humans and Nonclinical Species - PubMed [pubmed.ncbi.nlm.nih.gov]
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